1-Ethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Mode of Action
As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophiles in biochemical reactions. More detailed studies are required to elucidate its precise interactions with its targets.
Biochemical Pathways
Sulfonyl chlorides are generally involved in the formation of sulfonamides and sulfonic esters, which play roles in various biochemical pathways
Pharmacokinetics
Result of Action
Preparation Methods
The synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with chlorosulfonic acid. The process is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction is highly exothermic and requires careful temperature control .
Industrial production methods often involve the use of large-scale reactors where the reactants are combined and the reaction is monitored to maintain optimal conditions. The product is then purified through various techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: It can also be involved in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
1-Ethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound has additional methyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable derivatives, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-ethylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPANMWERFHRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424492 | |
Record name | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957514-21-5 | |
Record name | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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